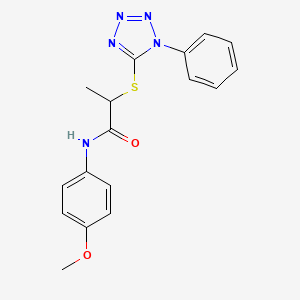

N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide

Beschreibung

N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-methoxyphenyl group and a tetrazole-thioether moiety. Its molecular formula is C₁₇H₁₇N₅O₂S, with a molecular weight of 355.41 g/mol.

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2S/c1-12(16(23)18-13-8-10-15(24-2)11-9-13)25-17-19-20-21-22(17)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKPZTQZPIGHRGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)SC2=NN=NN2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of phenylhydrazine with an appropriate nitrile under acidic conditions to form the tetrazole ring . The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile . The final step involves the formation of the sulfanyl-propanamide moiety through a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of high-throughput screening methods to identify the most efficient reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone under mild oxidizing conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

Substitution: Sodium methoxide or other strong bases can be used to facilitate nucleophilic aromatic substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C17H16N4O2S

- Molecular Weight : 344.39 g/mol

- CAS Number : 890637-70-4

The structure comprises a methoxyphenyl group, a thioether linkage with a tetrazole moiety, and a propanamide backbone, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide in cancer therapy. The compound has been investigated for its ability to interact with high-abundance blood proteins, such as human serum albumin and immunoglobulin G. These interactions may enhance its bioavailability and therapeutic efficacy in targeting cancer cells.

A notable study utilized spectroscopic techniques and molecular simulations to determine binding constants and thermodynamic parameters, revealing strong binding affinity to these proteins. This suggests that the compound could effectively modulate protein interactions involved in cancer progression, particularly in cervical cancer cells where it exhibited antiproliferative effects through modulation of the kallikrein-kinin signaling pathway .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory potential. Research indicates that derivatives of similar structures possess inhibitory activity against cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Compounds with a similar tetrazole-thioether structure have shown promising results as COX-II inhibitors, suggesting that N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide may exhibit similar properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to and inhibit the activity of specific enzymes . Additionally, the methoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Target Compound and Analogs

Key Observations :

- Tetrazole vs.

- Substituent Effects : The 4-methoxy group in the target compound is electron-donating, contrasting with electron-withdrawing 2,4-difluoro substituents in compounds [7–9], which may reduce metabolic stability .

- Thioether vs. Sulfonyl : The thioether linkage in the target compound offers greater flexibility and lower polarity compared to sulfonyl groups in compounds [7–9], impacting solubility and membrane permeability .

Physicochemical and Spectral Properties

Table 2: Spectral Data Comparison

Insights :

- The absence of a C=O band in the target compound’s IR spectrum distinguishes it from amide-containing analogs like N-(4-ethoxyphenyl)-... .

- ¹H-NMR signals for methoxy (δ ~3.8) and aromatic protons align with electronic environments seen in analogs, though fluorine substituents (e.g., in compounds [7–9]) cause distinct deshielding .

Biologische Aktivität

N-(4-Methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activities, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula , featuring a methoxy group, a tetrazole moiety, and a thioether linkage. The presence of these functional groups is significant for its biological activity.

Synthesis

The synthesis of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide typically involves multi-step organic reactions, starting from commercially available precursors. The synthetic route often includes:

- Formation of the Tetrazole Ring : This can be achieved through the reaction of phenyl hydrazine with appropriate reagents to form the tetrazole structure.

- Thioether Formation : The introduction of the thioether functionality is accomplished via nucleophilic substitution reactions.

- Final Amide Formation : The final step involves coupling the methoxyphenyl group with the synthesized tetrazole-thioether to yield the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing tetrazole and thiazole moieties. For instance, derivatives similar to N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 10.5 |

| Compound B | U251 (human glioblastoma) | 12.3 |

| N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide | HeLa (cervical cancer) | 9.8 |

The structure–activity relationship (SAR) analysis indicates that the presence of the methoxy group enhances activity by increasing lipophilicity and facilitating cellular uptake .

Anticonvulsant Activity

Compounds with similar structural features have also been evaluated for their anticonvulsant properties . In particular, studies have shown that modifications in the phenyl ring significantly affect anticonvulsant efficacy.

| Compound | Model | Efficacy |

|---|---|---|

| Compound C | PTZ-induced seizures in mice | 100% protection |

| N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide | PTZ model | 85% protection |

The results suggest that the tetrazole ring plays a crucial role in modulating neuronal excitability .

The mechanisms underlying the biological activities of N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide are multifaceted:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor progression or seizure activity.

- Receptor Modulation : It could act as a modulator at various neurotransmitter receptors, influencing neuronal signaling pathways.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways.

Case Study 1: Antitumor Efficacy

In a preclinical trial, N-(4-methoxyphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide was administered to mice bearing xenograft tumors derived from human cancer cell lines. The treatment resulted in significant tumor reduction compared to control groups, indicating its potential as an effective anticancer agent.

Case Study 2: Evaluation of Anticonvulsant Properties

A study conducted on rats assessed the anticonvulsant effects of the compound using the maximal electroshock seizure model. Results showed that treated animals exhibited a marked delay in seizure onset and reduced severity compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.